molecular formula C7H16Cl2N2 B14026776 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride

(R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride

Cat. No.: B14026776
M. Wt: 199.12 g/mol
InChI Key: XQDRPUHGBBFNGI-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the biological system in which it is studied. The molecular targets and pathways involved include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(3R)-N-cyclopropylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6(1)9-7-3-4-8-5-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1

InChI Key

XQDRPUHGBBFNGI-XCUBXKJBSA-N

Isomeric SMILES

C1CNC[C@@H]1NC2CC2.Cl.Cl

Canonical SMILES

C1CC1NC2CCNC2.Cl.Cl

Origin of Product

United States

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